![molecular formula C17H13N5O3 B2703178 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 900008-29-9](/img/structure/B2703178.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups including a pyrazolo[3,4-d]pyrimidin-5(4H)-one, a p-tolyl group, and a furan-2-carboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and would require careful planning and execution. The pyrazolo[3,4-d]pyrimidin-5(4H)-one core could potentially be synthesized via a multi-component reaction involving a 5-aminopyrazole, a carbonyl compound, and a primary amine . The p-tolyl group could potentially be introduced via a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system is a fused ring system that contains two nitrogen atoms . The p-tolyl group is a phenyl ring with a methyl substituent at the para position . The furan-2-carboxamide group contains a five-membered ring with oxygen and a carboxamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in it. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system might undergo reactions at the nitrogen atoms or at the carbonyl group . The p-tolyl group might undergo electrophilic aromatic substitution reactions . The furan ring might undergo reactions at the oxygen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and the conjugated system could impact its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide derivatives involves several methodologies aiming to explore their biological activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various routes, including the reaction of silylated derivatives with chlorotetrahydrofuran, leading to single tetrahydrofuran-2-yl derivatives. These synthetic pathways are crucial for generating analogs for biological testing and understanding the structure-activity relationship (SAR) of these compounds (Earl et al., 1979).
Biological Activities and Antitumor Properties
This compound derivatives have been evaluated for various biological activities, including antimicrobial, antifungal, and anticancer effects. For example, certain derivatives have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. Compounds with substituted amido or imino side chains at position 3 exhibit enhanced antimicrobial activity, indicating the importance of structural modifications for biological efficacy (Chambhare et al., 2003).
Additionally, the antitumor activities of these compounds have been studied, with some showing promising results against various cancer cell lines. The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have led to compounds with notable in vitro antitumor activities. These findings highlight the potential of this compound derivatives in the development of new anticancer agents (Hafez et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-11-4-6-12(7-5-11)22-15-13(9-19-22)17(24)21(10-18-15)20-16(23)14-3-2-8-25-14/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXPZVSDIVWEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)
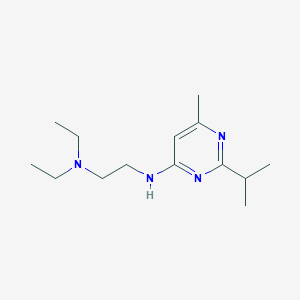
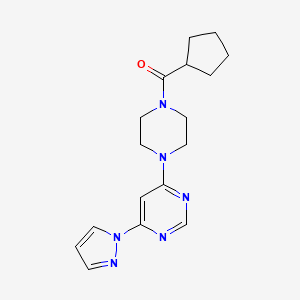
![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)

![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
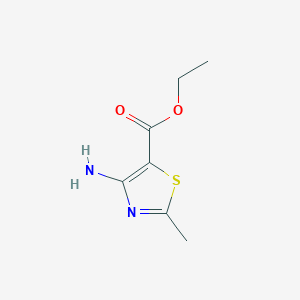
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
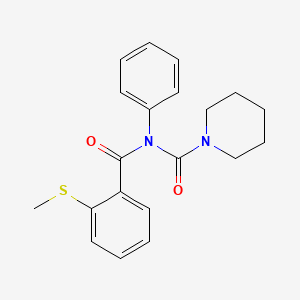
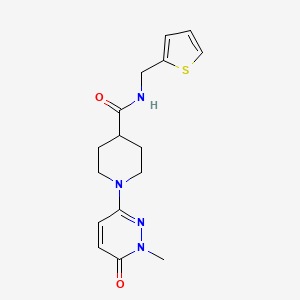
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)